3,5-Dichlorophenol is a chlorinated aromatic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its primary value derives from the specific 3,5- (meta, meta-) substitution pattern of the chlorine atoms, which dictates the regiochemical outcome of subsequent reactions. This structural feature is non-interchangeable with other dichlorophenol isomers in processes where precise molecular architecture is critical for final product efficacy and purity.
Substituting 3,5-Dichlorophenol with other isomers, such as 2,4- or 3,4-Dichlorophenol, is a common cause of failure in multi-step synthesis. The specific positioning of the chlorine atoms fundamentally alters the compound's acidity (pKa), lipophilicity (LogP), and the electronic distribution of the aromatic ring. These differences directly impact reaction kinetics, byproduct formation, and purification efficiency. Using an incorrect isomer can lead to the synthesis of the wrong final molecule, drastically reduced yields, or complete reaction failure, making precise isomer selection a critical procurement decision.
3,5-Dichlorophenol possesses a distinct acidity compared to its most common isomers. Its pKa of approximately 8.14 is higher than that of 2,4-Dichlorophenol (pKa ~7.9) but lower than 3,4-Dichlorophenol (pKa ~8.6). This intermediate acidity allows for more selective protonation and deprotonation under specific pH conditions, enabling finer control in extractions, separations, and pH-sensitive reaction steps where isomer differentiation is required.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | 8.14 |
| Comparator Or Baseline | 2,4-Dichlorophenol (~7.9); 3,4-Dichlorophenol (~8.6) |
| Quantified Difference | ~0.24 units higher than 2,4-DCP; ~0.46 units lower than 3,4-DCP |
| Conditions | Aqueous solution at standard temperature. |
This specific pKa value enables selective separation from other isomers and precise control over reactivity in pH-mediated synthetic protocols.
With an octanol-water partition coefficient (LogP) of approximately 3.6-3.7, 3,5-Dichlorophenol is demonstrably more lipophilic than its common isomers 2,4-Dichlorophenol (LogP ~3.1) and 3,4-Dichlorophenol (LogP ~3.4). This higher lipophilicity is a key parameter for procurement in applications requiring specific partitioning behavior, such as in the formulation of agrochemicals or pharmaceuticals, or in environmental fate studies where soil and sediment adsorption is critical.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | ~3.6 to 3.7 |
| Comparator Or Baseline | 2,4-Dichlorophenol (~3.1); 3,4-Dichlorophenol (~3.4) |
| Quantified Difference | ~16-19% higher LogP value than 2,4-DCP |
| Conditions | Standard LogP measurement/calculation. |
The higher LogP value directly influences solubility in nonpolar solvents, membrane permeability, and environmental partitioning, making it the correct choice for formulations targeting lipophilic environments.
The 3,5-dichloro substitution pattern is a mandatory structural motif in various high-value downstream products. For example, it is a known precursor or intermediate in the synthesis of certain pharmaceuticals and dicarboximide fungicides, where this specific isomerism is essential for the final molecule's biological activity. Syntheses requiring a meta, meta-dichloro aromatic core cannot substitute other isomers without generating incorrect, inactive, or highly impure final compounds.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Required for syntheses demanding a 3,5-dichloro aromatic core |
| Comparator Or Baseline | Other dichlorophenol isomers (e.g., 2,4-DCP, 3,4-DCP) |
| Quantified Difference | Qualitative but absolute: leads to the correct vs. incorrect final molecular structure |
| Conditions | Multi-step organic synthesis of specific APIs or agrochemicals. |
For syntheses where the final product's function depends on the 3,5-dichloro pattern, this specific isomer is the only technically viable procurement option.
As a starting material or key intermediate in multi-step syntheses where the final product's biological activity is conferred specifically by the 3,5-dichloro substitution pattern on the aromatic ring.
For use in formulating products that require enhanced partitioning into non-aqueous or lipid-rich phases, leveraging its higher LogP value compared to other dichlorophenol isomers.
In complex reaction mixtures containing multiple phenol isomers, its unique pKa can be exploited for selective extraction and separation, improving process efficiency and final product purity.
Corrosive;Acute Toxic;Irritant;Environmental Hazard